N-(4-ethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and density) and chemical properties (such as reactivity and stability).Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has demonstrated the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones for their cytotoxic activity. These derivatives, including structures similar to the specified compound, have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds achieving IC50 values less than 10 nM. A remarkable range of 2-substituents maintains this potent activity, highlighting the compound's potential in cancer treatment research (Deady et al., 2005).
Antibacterial Applications
Another area of application involves the synthesis of 1,8-naphthyridine derivatives as antibacterial agents. For instance, the synthesis and evaluation of pyridonecarboxylic acids and their analogues, closely related to the specified compound, have led to the discovery of new compounds with more potent antibacterial activity than existing treatments, such as enoxacin. These findings contribute to the development of new antibacterial therapies, addressing the need for more effective treatments against resistant bacteria strains (Egawa et al., 1984).
Anticholinesterase Activity
Carboxamide derivatives bearing a tryptamine moiety have been synthesized and evaluated for their anticholinesterase (AChE and BuChE) activity, showing significant potential. The research highlights the therapeutic potential of these compounds in treating diseases characterized by cholinesterase imbalance, such as Alzheimer's disease. The study emphasizes the importance of structural features, such as the benzyloxy moiety, in enhancing anticholinesterase activity (Ghanei-Nasab et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to handle and dispose of the compound safely.
Future Directions
This involves predicting or suggesting future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be developed.
I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!
properties
IUPAC Name |
N-(4-ethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-2-16-7-11-20(12-8-16)27-23(29)21-14-18-4-3-13-26-22(18)28(24(21)30)15-17-5-9-19(25)10-6-17/h3-14H,2,15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEUNXRFOQSNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
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